- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols, Chemistry Letters, 2013, 42(2), 109-111

Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)

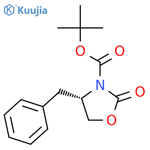

(S)-4-Benzyl-2-oxazolidone è un composto chirale ampiamente utilizzato come ausiliario nella sintesi asimmetrica, in particolare per la formazione enantioselettiva di legami carbonio-carbonio e carbonio-eteroatomo. La sua struttura rigida e la presenza del gruppo benzilico in posizione 4 conferiscono un'elevata stereoselettività nelle reazioni di alchilazione, acilazione e aldolica. Questo derivato dell'ossazolidinone è particolarmente apprezzato per la sua stabilità chimica, la facilità di introduzione e rimozione, e la capacità di indurre alti livelli di controllo stereochimico nei prodotti finali. Trova applicazione nella sintesi di farmaci otticamente attivi, prodotti naturali e altri composti fini chirali, dimostrandosi uno strumento versatile nella chimica organica sintetica.

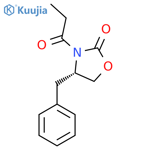

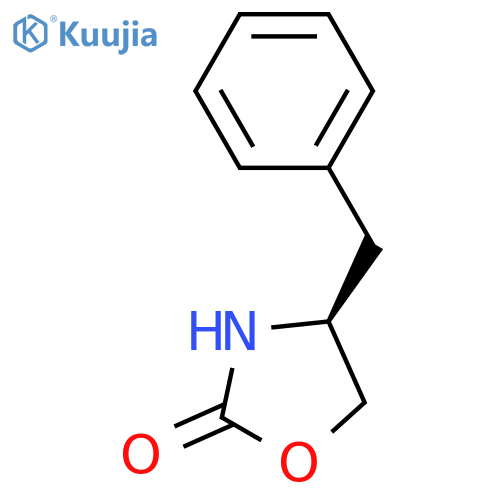

(S)-4-Benzyl-2-oxazolidone structure

Nome del prodotto:(S)-4-Benzyl-2-oxazolidone

Numero CAS:90719-32-7

MF:C10H11NO2

MW:177.199842691422

MDL:MFCD00064496

CID:61434

PubChem ID:24857725

(S)-4-Benzyl-2-oxazolidone Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-4-Benzyloxazolidin-2-one

- S-4-Benzyl-2-oxazolidinone

- (S)-4-Benzyl-2-oxazolidinone

- (4S)-4-benzyl-1,3-oxazolidin-2-one

- (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE

- (S)-

- (S)-(-)-4-Benzyl-2-oxazolidinone

- (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)

- (-)-4-Benzyl-2-oxazolidinone

- (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one

- (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one

- (4S)-4-Benzyloxazolidin-2-one

- (4S)-Benzyloxazolidin-2-one

- (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one

- (S)-4-Benzyl-2-oxazolidone

- (S)-4-Benzyloxy-2-azolidinone

- (S)-4-Phenylmethyl-2-oxazolidinone

- 4-(S)-Benzyl-2-oxazolidinone

- 4S-(Phenylmethyl)oxazolidin-2-one

- 4S-Benzyloxazolidin-2-one

- DTXSID00352970

- NS00077853

- SCHEMBL4328

- 4-Benzyl-1,3-oxazolidin-2-one #

- EC46HZ6ALH

- HY-41882

- 4-(S)-benzyl-oxazolidin-2-one

- 4-Benzyl-2-oxazolidinone, (S)-(-)-

- Q-102352

- 4-(S)-benzyloxazolidin-2-one

- 4(S)-(-)-benzyl-2-oxazolidinone

- (4S)-4-(Phenylmethyl)-2-oxazolidinone

- 90719-32-7

- (4S)-(-)-4-benzyl-2-oxazolidinone

- (S)-(-)-4-Benzyl-2-oxazolidineone

- MFCD00064496

- (S)-4-Benzyl-2-oxazolidinone, 99%

- 4-(Phenylmethyl)-2-oxazolidinone, (4S)-

- CHEBI:194622

- (S)(-)-4-benzyl-2-oxazolidinone

- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-

- (s)-4-benzyl-oxazolidin-2-one

- (4S)4-benzyl-1,3-oxazolidin-2-one

- EN300-80370

- (S)-4-Benzyl-1,3-Oxazolidine-2-One

- (S)(-)4-benzyl-2-oxazolidinone

- 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-

- PS-6113

- 4(S)-benzyl-2-oxazolidinone

- (4S)-4-benzyl 1,3-oxazolidinone

- (4S)-4-benzyl-2-oxazolidinone

- (S)-4-benzyloxazolidinone

- (s)-(+)-4-benzyl-2-oxazolidinone

- AKOS015839020

- (S)-4-benzyl oxazolidinone

- B1754

- DB-005562

- (4S)-4-benzyl oxazolidine-2-one

- (S)-4-benzyl-oxazolidine-2- one

- AC-4357

- 4(S)-phenylmethyl-2-oxazolidinone

- Z1222283104

- (S)-4-benzyl-oxazolidine-2-one

- CS-D1593

- s-(+)-4-benzyl-2-oxazolidinone

-

- MDL: MFCD00064496

- Inchi: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1

- Chiave InChI: OJOFMLDBXPDXLQ-VIFPVBQESA-N

- Sorrisi: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1

- BRN: 3649667

Proprietà calcolate

- Massa esatta: 177.07900

- Massa monoisotopica: 177.078979

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 13

- Conta legami ruotabili: 2

- Complessità: 187

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 1.7

- Conta Tautomer: 2

- Superficie polare topologica: 38.3

Proprietà sperimentali

- Colore/forma: Powder

- Densità: 1.1607 (rough estimate)

- Punto di fusione: 86-88 °C (lit.)

- Punto di ebollizione: 398.8°C at 760 mmHg

- Punto di infiammabilità: 195℃

- Indice di rifrazione: -14.5 ° (C=5, MeOH)

- Coefficiente di ripartizione dell'acqua: Insoluble in water.

- PSA: 38.33000

- LogP: 1.66630

- Attività ottica: [α]20/D −63°, c = 1 in chloroform

- Rotazione specifica: -62 º (C=1, CHCl3)

- Sensibilità: Hygroscopic

- Solubilità: Insolubile in acqua

(S)-4-Benzyl-2-oxazolidone Informazioni sulla sicurezza

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H316-H320

- Dichiarazione di avvertimento: P264-P305+P351+P338+P337+P313-P332+P313

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S24/25

- CODICI DEL MARCHIO F FLUKA:3-10

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Inert atmosphere,Room Temperature

- Frasi di rischio:R36/37/38

(S)-4-Benzyl-2-oxazolidone Dati doganali

- CODICE SA:29349990

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(S)-4-Benzyl-2-oxazolidone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A104875-10g |

(S)-4-Benzyloxazolidin-2-one |

90719-32-7 | 98% | 10g |

$6.0 | 2025-02-20 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08683-1000g |

(S)-4-Benzyl-2-oxazolidone |

90719-32-7 | 97% | 1000g |

¥1176 | 2023-09-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18236-25g |

(S)-(-)-4-Benzyl-2-oxazolidinone, 99% |

90719-32-7 | 99% | 25g |

¥6391.00 | 2023-06-02 | |

| eNovation Chemicals LLC | D401961-500g |

(S)-4-Benzyl-2-oxazolidinone |

90719-32-7 | 97% | 500g |

$450 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B387A-25g |

(S)-4-Benzyl-2-oxazolidone |

90719-32-7 | 99% | 25g |

¥65.0 | 2023-04-08 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-100g |

(S)-4-Benzyloxazolidin-2-one |

90719-32-7 | 98% | 100g |

¥81.0 | 2024-04-17 | |

| Enamine | EN300-80370-10.0g |

(4S)-4-benzyl-1,3-oxazolidin-2-one |

90719-32-7 | 95.0% | 10.0g |

$32.0 | 2025-02-20 | |

| Ambeed | A104875-500g |

(S)-4-Benzyloxazolidin-2-one |

90719-32-7 | 98% | 500g |

$89.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0344-250G |

(4S)-4-benzyloxazolidin-2-one |

90719-32-7 | 97% | 250g |

¥ 257.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D689970-500g |

(S)-4-Benzyl-2-oxazolidinone |

90719-32-7 | 98% | 500g |

$120 | 2023-09-03 |

(S)-4-Benzyl-2-oxazolidone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C

1.2 3 h, rt

1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt

1.4 Reagents: Citric acid Solvents: Water

1.5 Reagents: Diethyl ether

1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Reagents: Diethyl ether

1.2 3 h, rt

1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt

1.4 Reagents: Citric acid Solvents: Water

1.5 Reagents: Diethyl ether

1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Reagents: Diethyl ether

Riferimento

- Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative, Molecules, 2014, 19(6), 7429-7439

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane

Riferimento

- A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gel, Tetrahedron Letters, 1998, 39(27), 4869-4870

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Toluene

Riferimento

- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids, Synthetic Communications, 1995, 25(4), 561-8

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 5 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active Azacycles, Organic Letters, 2015, 17(10), 2412-2415

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ; 60 min, 80 °C

Riferimento

- Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanes, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium methoxide , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ; 15 min, 25 °C

1.2 Solvents: Methanol ; < 1 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.2 Solvents: Methanol ; < 1 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

Riferimento

- Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives, Angewandte Chemie, 2012, 51(22), 5395-5399

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile

Riferimento

- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions, Tetrahedron Letters, 2001, 42(20), 3451-3453

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane

Riferimento

- The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis, 2009, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, reflux

Riferimento

- Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethers, Tetrahedron, 2015, 71(15), 2210-2221

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium methoxide ; 20 min, 135 °C

Riferimento

- Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries, Molecules, 2011, 16, 8803-8814

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt

1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Riferimento

- Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probe, Tetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ; 1 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

Riferimento

- Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen Bonds, Journal of the American Chemical Society, 2009, 131(25), 8748-8749

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ; 4.5 h, 55 °C

Riferimento

- Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

(S)-4-Benzyl-2-oxazolidone Raw materials

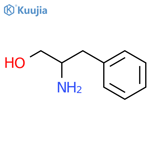

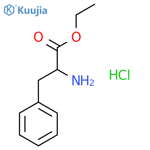

- Ethyl L-phenylalaninate hydrochloride

- L-(-)-Phenylalaninol

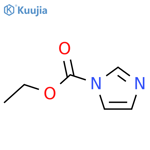

- Ethyl 1H-imidazole-1-carboxylate

- (S)-3-(tert-butoxycarbonyl)-4-benzyl-2-oxazolidinone

- Di-tert-butyl dicarbonate

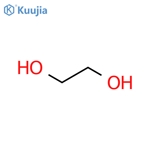

- Ethylene Glycol, Dehydrated

- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-phenylethyl]-, ethyl ester

- (S)-4-Benzyl-3-propionyl-2-oxazolidinone

- 2-Oxazolidinone, 3-[(3R)-3-[bis(phenylmethyl)amino]-1-oxo-3-phenylpropyl]-4-(phenylmethyl)-, (4S)-

(S)-4-Benzyl-2-oxazolidone Preparation Products

(S)-4-Benzyl-2-oxazolidone Fornitori

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone

Numero d'ordine:90719-32-7

Stato delle scorte:0/0

Quantità:/

Purezza:/

Informazioni sui prezzi Ultimo aggiornamento:Monday, 18 March 2024 14:56

Prezzo ($):0/0

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone

Numero d'ordine:2473039

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:06

Prezzo ($):discuss personally

(S)-4-Benzyl-2-oxazolidone Letteratura correlata

-

Daniel J. Darley,Danica S. Butler,Samuel J. Prideaux,Thomas W. Thornton,Abigail D. Wilson,Timothy J. Woodman,Michael D. Threadgill,Matthew D. Lloyd Org. Biomol. Chem. 2009 7 543

-

Marcial Moreno-Ma?as,Rosa M. Sebastián,Adelina Vallribera,Juan F. Piniella,Angel álvarez-Larena,María Luisa Jimeno,José Elguero New J. Chem. 2001 25 329

-

3. Synthesis of enantiomerically pure divinyl- and diallylcarbinolsBernd Schmidt,Holger Wildemann J. Chem. Soc. Perkin Trans. 1 2002 1050

-

Steven D. Bull,Stephen G. Davies,Rebecca L. Nicholson,Hitesh J. Sanganee,Andrew D. Smith Org. Biomol. Chem. 2003 1 2886

-

Guohao Zhu,Shineng Qiu,Yang Xi,Yao Ding,Dongming Zhang,Rong Zhang,Guangke He,Hongjun Zhu Org. Biomol. Chem. 2016 14 7746

90719-32-7 ((S)-4-Benzyl-2-oxazolidone) Prodotti correlati

- 58917-85-4(Z-D-Phenylalaninol)

- 10289-05-1((S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate)

- 6372-14-1(N-Benzyloxycarbonyl-L-phenylalaninol)

- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)

- 2649077-12-1(Methyl 2-(2-isocyanatoethoxy)acetate)

- 1521891-48-4(Benzene, 4-(chloromethoxy)-1,2-difluoro-)

- 383135-71-5(1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde)

- 1076225-23-4(4-(1-Cyclohexen-1-yl)-2-(trifluoromethyl)benzonitrile)

- 2171281-02-8((1R)-1-(2-chloro-4-fluorophenyl)ethyl chloroformate)

- 341018-61-9(2-Hydroxy-N-4-(pyridin-4-ylmethyl)phenylbenzamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone

Purezza:99%

Quantità:1kg

Prezzo ($):159.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta